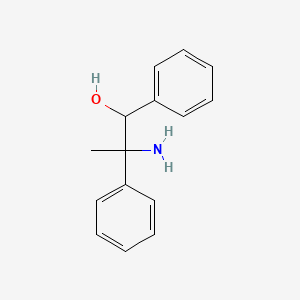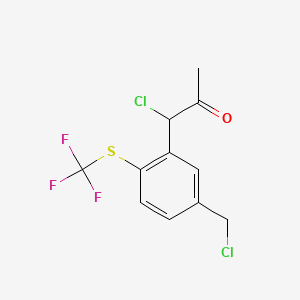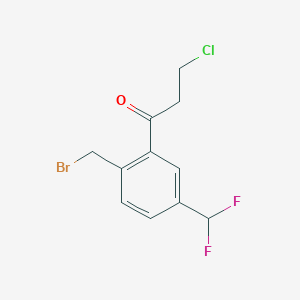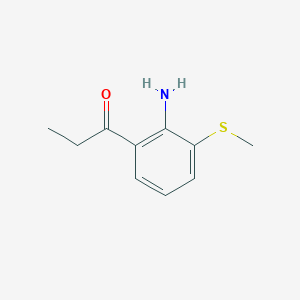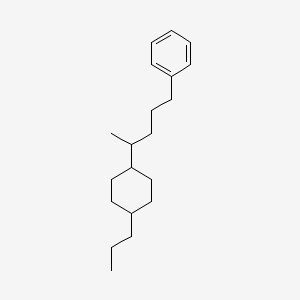
4-(Trans-4-propylcyclohexyl)-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trans-4-propylcyclohexyl)-pentylbenzene is an organic compound that belongs to the class of cyclohexylbenzenes It is characterized by the presence of a cyclohexyl ring substituted with a propyl group and a benzene ring attached to a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trans-4-propylcyclohexyl)-pentylbenzene typically involves the following steps:
Preparation of Trans-4-propylcyclohexanol: This intermediate can be synthesized using a mutant alcohol dehydrogenase from Lactobacillus kefir, coupled with glucose dehydrogenase.
Formation of Trans-4-propylcyclohexylbenzene: The trans-4-propylcyclohexanol is then subjected to a Friedel-Crafts acylation reaction with benzene to form trans-4-propylcyclohexylbenzene.
Attachment of the Pentyl Chain: The final step involves the alkylation of trans-4-propylcyclohexylbenzene with a pentyl halide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reagents are carefully selected to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trans-4-propylcyclohexyl)-pentylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles like hydroxide or alkoxide ions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives, substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
4-(Trans-4-propylcyclohexyl)-pentylbenzene has several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystal materials for display technologies.
Organic Chemistry: This compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-(Trans-4-propylcyclohexyl)-pentylbenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with cell membranes and proteins, potentially altering their function. Research is ongoing to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trans-4-ethylcyclohexyl)benzene: Similar structure but with an ethyl group instead of a propyl group.
4-(Trans-4-butylcyclohexyl)benzene: Contains a butyl group instead of a propyl group.
4-(Trans-4-amylcyclohexyl)benzene: Features an amyl group in place of the propyl group.
Uniqueness
4-(Trans-4-propylcyclohexyl)-pentylbenzene is unique due to its specific combination of a propyl-substituted cyclohexyl ring and a pentyl-substituted benzene ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in materials science and organic synthesis .
Eigenschaften
Molekularformel |
C20H32 |
|---|---|
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
4-(4-propylcyclohexyl)pentylbenzene |
InChI |
InChI=1S/C20H32/c1-3-8-18-13-15-20(16-14-18)17(2)9-7-12-19-10-5-4-6-11-19/h4-6,10-11,17-18,20H,3,7-9,12-16H2,1-2H3 |
InChI-Schlüssel |
GQDOULCFWNBECG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C(C)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


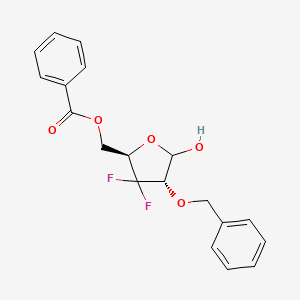
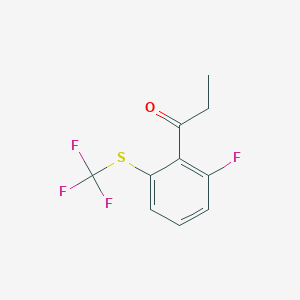
![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)
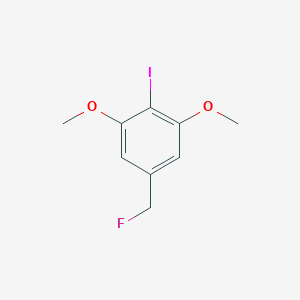

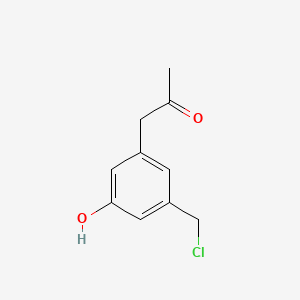
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)

